BenchChemオンラインストアへようこそ!

(S,S)-J-113397

NOP Receptor Pharmacology Binding Affinity Opioid Receptor Selectivity

(S,S)-J-113397, also known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1). It was the first compound identified with this pharmacological profile and is widely used as a tool to investigate NOP receptor function.

Molecular Formula C24H37N3O2
Molecular Weight 399.6 g/mol
CAS No. 256640-45-6
Cat. No. B1672710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-J-113397
CAS256640-45-6
Synonyms1-(1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl)-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one
CompB
J 113397
J-113397
Molecular FormulaC24H37N3O2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4
InChIInChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m0/s1
InChIKeyMBGVUMXBUGIIBQ-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S,S)-J-113397 (CAS 256640-45-6): NOP Receptor Antagonist Procurement


(S,S)-J-113397, also known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL1) [1]. It was the first compound identified with this pharmacological profile and is widely used as a tool to investigate NOP receptor function [2].

(S,S)-J-113397 Procurement: Why Generic NOP Antagonists Are Not Interchangeable


Procuring a generic NOP antagonist without considering stereochemistry is a critical risk. J-113397 contains two chiral centers, and its active enantiomer is the (3R,4R) or (S,S) form [1]. The synthesis, purification, and enantiomer separation of this molecule are known to be difficult and low-yielding, making the procurement of the correct stereoisomer essential for assay reproducibility [1]. Substituting with the racemic (±) form can introduce variable activity and selectivity, as demonstrated by comparative studies showing that SB-612111 exhibits 2- to 9-fold greater potency than the racemate [2].

(S,S)-J-113397: Quantified Differentiation Against Key NOP Antagonists


(S,S)-J-113397 Exhibits 4.6-Fold Higher Affinity for NOP Receptors than JTC-801

(S,S)-J-113397 demonstrates a Ki of 1.8 nM for the cloned human ORL1 (NOP) receptor [1]. In contrast, the NOP antagonist JTC-801 exhibits a Ki of 8.2 nM under comparable binding conditions [2].

NOP Receptor Pharmacology Binding Affinity Opioid Receptor Selectivity

(S,S)-J-113397 Achieves >600-Fold Selectivity for NOP Over Opioid Receptors, Superior to JTC-801

(S,S)-J-113397 displays over 600-fold selectivity for the NOP receptor over μ-, δ-, and κ-opioid receptors (Ki for μ: 1000 nM, δ: >10,000 nM, κ: 640 nM) [1]. JTC-801, while selective, shows less than 100-fold selectivity for NOP over μ- and κ-opioid receptors [2].

Receptor Selectivity Off-Target Activity Opioid Receptor Profiling

(S,S)-J-113397 Demonstrates 2- to 9-Fold Higher Potency than (±)J-113397 in Functional Assays

In parallel experiments, (±)J-113397 was found to be 2- to 9-fold less potent than SB-612111 in electrically stimulated tissues [1]. This potency difference is attributed to the presence of the inactive enantiomer in the racemic mixture. The active (S,S) enantiomer is responsible for the full antagonistic activity [2].

Stereochemistry Functional Antagonism Calcium Mobilization Assay

(S,S)-J-113397 Offers 5.3 nM Functional IC50 in GTPγS Binding, Demonstrating Robust Antagonism

(S,S)-J-113397 inhibits nociceptin/orphanin FQ-stimulated [35S]GTPγS binding to CHO cells expressing ORL1 with an IC50 of 5.3 nM [1]. This demonstrates potent functional antagonism at the receptor level. In comparison, LY2940094 (BTRX-246040) has a Ki of 0.105 nM but its functional IC50 in GTPγS binding is not directly comparable due to assay differences [2].

Functional Antagonism GTPγS Binding NOP Receptor Signaling

(S,S)-J-113397 Is the Established Benchmark NOP Antagonist, with Over 160 Citations

As of 2024, the primary publication characterizing (S,S)-J-113397 has been cited over 160 times [1], establishing it as the most widely used and referenced non-peptidyl NOP antagonist in the literature. This extensive use provides a rich background of comparative data across numerous experimental systems [2].

Pharmacological Tool Literature Benchmark NOP Receptor Research

(S,S)-J-113397: Optimal Applications Based on Quantitative Differentiation


NOP Receptor Pharmacology Studies Requiring High Potency and Selectivity

Given its 1.8 nM Ki for human NOP receptors [1] and >600-fold selectivity over classical opioid receptors [1], (S,S)-J-113397 is the preferred antagonist for in vitro and in vivo studies aimed at isolating NOP-specific signaling pathways. Its high selectivity minimizes confounding effects from opioid receptor modulation, making it ideal for studies of nociceptin/OFQ function in pain, anxiety, and reward [2].

Assays Requiring Validated Functional Antagonism

The 5.3 nM IC50 in [35S]GTPγS binding [1] and Ke of 0.85 nM in calcium mobilization assays [2] demonstrate robust functional antagonism. (S,S)-J-113397 is thus suitable for functional assays measuring NOP receptor activity, such as cAMP accumulation, GTPγS binding, and calcium flux, where a pure antagonist with well-characterized potency is required [3].

Experiments Where Stereochemical Purity is Critical for Reproducibility

The synthesis of J-113397 is challenging due to its two chiral centers [1]. Using the pure (S,S) enantiomer avoids the variable activity and reduced potency associated with racemic mixtures, which can be 2- to 9-fold less potent [2]. This is particularly important for dose-response studies, in vivo experiments, and any application where precise and reproducible antagonism is essential [3].

Comparative Studies with Established Literature

As the first and most widely cited non-peptidyl NOP antagonist [1], (S,S)-J-113397 provides a benchmark for comparing novel NOP ligands. Its extensive characterization across multiple species (human, mouse, rat) [2] and assay systems facilitates the interpretation of new results in the context of a large body of existing knowledge [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-J-113397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.